molecular formula C18H16FN5O2 B2582647 6-(3-fluorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one CAS No. 2380142-01-6

6-(3-fluorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2582647
CAS No.: 2380142-01-6
M. Wt: 353.357
InChI Key: IRMSNLQVQACRNC-UHFFFAOYSA-N
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Description

6-(3-fluorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a pyrazole ring, and a dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-fluorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 3-fluorophenyl derivatives and 1-methyl-1H-pyrazole-5-carboxylic acid. These intermediates are then subjected to cyclization reactions under controlled conditions to form the azetidin-3-yl and dihydropyridazinone moieties .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. Additionally, the use of catalysts and solvents can be optimized to improve the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions

6-(3-fluorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

6-(3-fluorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(3-fluorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • **6-(3-chlorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one
  • **6-(3-bromophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one

Uniqueness

The presence of the fluorophenyl group in 6-(3-fluorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chlorophenyl and bromophenyl analogs, which may exhibit different chemical and biological behaviors .

Properties

IUPAC Name

6-(3-fluorophenyl)-2-[1-(2-methylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O2/c1-22-16(7-8-20-22)18(26)23-10-14(11-23)24-17(25)6-5-15(21-24)12-3-2-4-13(19)9-12/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMSNLQVQACRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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